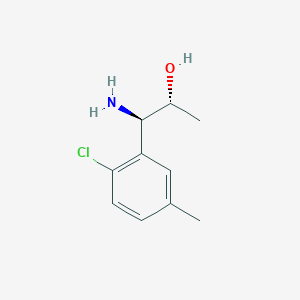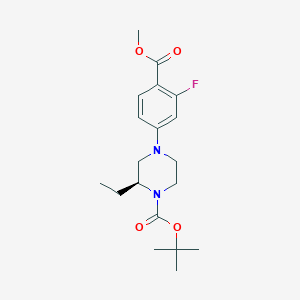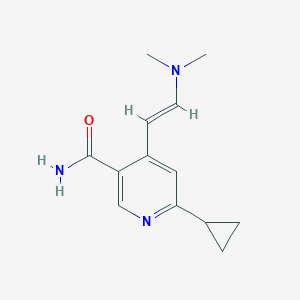![molecular formula C14H16N2O4 B13048341 Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a pyrazolo[1,5-A]pyridine core with a tetrahydro-2H-pyran-4-yl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-A]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Tetrahydropyran
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)
- Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]
Uniqueness
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its unique combination of a pyrazolo[1,5-A]pyridine core and a tetrahydro-2H-pyran-4-yl ether group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
methyl 6-(oxan-4-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-18-14(17)12-8-15-16-9-11(2-3-13(12)16)20-10-4-6-19-7-5-10/h2-3,8-10H,4-7H2,1H3 |
Clé InChI |
RZQZAHTUSSWSAN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


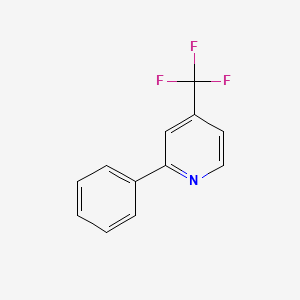
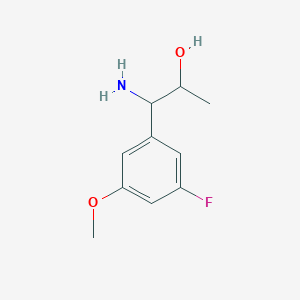


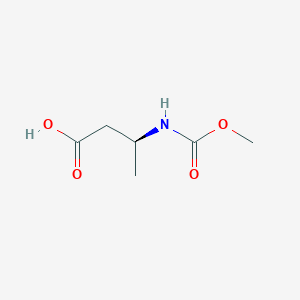
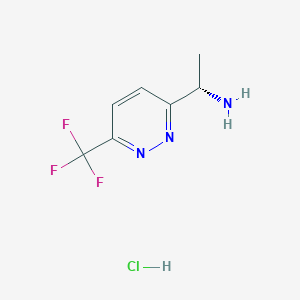
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
